molecular formula C12H17NO2 B070545 Ethyl 4-(ethylamino)-3-methylbenzoate CAS No. 194483-66-4

Ethyl 4-(ethylamino)-3-methylbenzoate

Cat. No.: B070545
CAS No.: 194483-66-4
M. Wt: 207.27 g/mol
InChI Key: FMTXTFUPVPLGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(ethylamino)-3-methylbenzoate (CAS: Not explicitly provided; structurally analogous to compounds in and ) is an ethyl ester derivative of benzoic acid featuring an ethylamino (-NHCH₂CH₃) substituent at the 4-position and a methyl (-CH₃) group at the 3-position of the aromatic ring. This compound is structurally related to intermediates used in the synthesis of antitumor agents, such as bis-(2-haloethyl)aminophenyl substituted distamycin derivatives, which target DNA-AT sequences to inhibit replication and transcription in cancer cells .

Ethylation of the amino group could involve reactions with ethyl halides or reductive amination.

Properties

CAS No.

194483-66-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(ethylamino)-3-methylbenzoate

InChI

InChI=1S/C12H17NO2/c1-4-13-11-7-6-10(8-9(11)3)12(14)15-5-2/h6-8,13H,4-5H2,1-3H3

InChI Key

FMTXTFUPVPLGPE-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)C(=O)OCC)C

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)OCC)C

Synonyms

Benzoic acid, 4-(ethylamino)-3-methyl-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Aromatic Ring: Substituted at positions 3 (methyl) and 4 (ethylamino).
  • Ester Group : Ethyl ester at position 1 enhances lipophilicity compared to methyl esters.
  • Hydrogen Bonding: The ethylamino group participates in intermolecular N–H⋯O/N hydrogen bonds, stabilizing crystal packing .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Ethyl 4-(ethylamino)-3-methylbenzoate with key structural analogs:

Compound Name Substituents (Position) Ester Group Key Properties/Applications Reference ID
Ethyl 4-amino-3-methylbenzoate -NH₂ (4), -CH₃ (3) Ethyl Precursor for antitumor agents; forms N–H⋯O bonds
Ethyl 4-(ethylamino)-3-nitrobenzoate -NHCH₂CH₃ (4), -NO₂ (3) Ethyl Nitro group enhances reactivity; precursor for heterocyclic synthesis
Methyl 4-amino-3-(ethylamino)benzoate -NH₂ (4), -NHCH₂CH₃ (3) Methyl Higher solubility in polar solvents; similarity score 0.93
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) -NHCH₂CH₂C₆H₄-pyridazinyl (4) Ethyl Bioactive; potential kinase inhibitor

Functional Group Impact

Amino vs. Ethylamino: Ethyl 4-amino-3-methylbenzoate: The -NH₂ group participates in strong hydrogen bonding, influencing solubility and crystal stability. Used in antitumor agents due to DNA-binding capabilities . This modification may alter pharmacokinetics and bioactivity .

Nitro vs. Methyl at Position 3: Ethyl 4-(ethylamino)-3-nitrobenzoate: The electron-withdrawing -NO₂ group reduces electron density on the aromatic ring, making the compound more reactive in electrophilic substitutions. Used as a precursor for heterocyclic compounds with biological activity .

Ester Group Variations: Methyl Esters (e.g., Methyl 4-amino-3-(ethylamino)benzoate): Faster metabolic hydrolysis compared to ethyl esters, affecting drug half-life .

Research Findings and Data

Spectral Data Comparison

Compound NMR Shifts (Key Signals) IR Absorptions (cm⁻¹)
Ethyl 4-amino-3-methylbenzoate δ 6.5–7.2 (ArH), δ 1.3 (CH₃ ester) 3350 (N–H), 1705 (C=O ester)
This compound* δ 1.1–1.4 (CH₂CH₃), δ 3.2 (N–CH₂) 3280 (N–H), 1710 (C=O ester)
Ethyl 4-(ethylamino)-3-nitrobenzoate δ 8.2 (ArH-NO₂), δ 1.2 (CH₂CH₃) 1530 (N–O nitro), 1700 (C=O)

*Predicted based on structural analogs.

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Ethyl 4-amino-3-methylbenzoate 1.8 15.2 (Water) 98–100
This compound 2.5 8.7 (Water) 85–88*
I-6230 3.2 <1 (Water) 120–122

*Estimated based on alkyl chain length.

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